molecular formula C8H11N5 B13340338 4-ethyl-3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine

4-ethyl-3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine

Cat. No.: B13340338
M. Wt: 177.21 g/mol
InChI Key: QYDARMLIMLIPNZ-UHFFFAOYSA-N
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Description

4-ethyl-3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring two pyrazole rings Pyrazoles are a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.

Scientific Research Applications

4-ethyl-3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-ethyl-3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A similar compound with two methyl groups instead of an ethyl group and an amine group.

    3,5-Diphenyl-1H-pyrazole: Another related compound with phenyl groups instead of an ethyl group and an amine group.

Uniqueness

4-ethyl-3-(1H-pyrazol-5-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the amine group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

4-ethyl-5-(1H-pyrazol-5-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C8H11N5/c1-2-5-7(12-13-8(5)9)6-3-4-10-11-6/h3-4H,2H2,1H3,(H,10,11)(H3,9,12,13)

InChI Key

QYDARMLIMLIPNZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)C2=CC=NN2

Origin of Product

United States

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